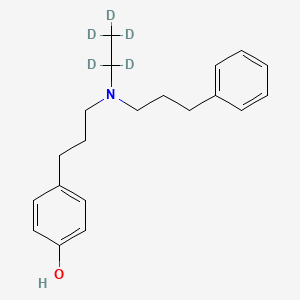

4-Hydroxy Alverine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy Alverine-d5 is a deuterated derivative of 4-Hydroxy Alverine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in pharmacokinetic studies due to its stability and unique properties. It is a white to slightly yellow solid at room temperature and is known for its application in the study of metabolic pathways .

Métodos De Preparación

The synthesis of 4-Hydroxy Alverine-d5 involves several steps, starting with the preparation of the parent compound, Alverine. The process includes:

Hydroxylation: Alverine undergoes hydroxylation to form 4-Hydroxy Alverine.

Deuteration: The hydroxylated compound is then subjected to deuteration, where hydrogen atoms are replaced by deuterium.

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with a focus on maintaining high purity and yield.

Análisis De Reacciones Químicas

4-Hydroxy Alverine-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde forms.

Reduction: Reduction reactions can revert oxidized forms back to this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Hydroxy Alverine-d5 is widely used in scientific research, particularly in:

Pharmacokinetic Studies: It helps in understanding the metabolic pathways and pharmacokinetics of Alverine and its derivatives.

Analytical Method Development: Used as a reference standard in the development and validation of analytical methods.

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as a standard for detecting environmental pollutants

Mecanismo De Acción

The mechanism of action of 4-Hydroxy Alverine-d5 is similar to that of Alverine. It acts as a smooth muscle relaxant by directly affecting the muscle in the gut, causing it to relax. This prevents muscle spasms in conditions such as irritable bowel syndrome and diverticular disease. The compound selectively binds with 5-HT1A receptors, reducing the visceral pronociceptive effect of serotonin .

Comparación Con Compuestos Similares

4-Hydroxy Alverine-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties. Similar compounds include:

4-Hydroxy Alverine: The non-deuterated form, used in similar applications but with different pharmacokinetic profiles.

N-desethyl Alverine: Another metabolite of Alverine, used in pharmacokinetic studies.

4-Hydroxy Alverine Glucuronide: A conjugated form, also used in metabolic studies

These compounds share similar applications but differ in their metabolic stability and pharmacokinetic behavior.

Actividad Biológica

4-Hydroxy Alverine-d5 is a deuterated derivative of 4-hydroxy alverine, which is an active metabolite of alverine citrate, a spasmolytic agent commonly used to relieve gastrointestinal spasms. This compound has garnered attention due to its pharmacokinetic properties and biological activities, particularly in the context of gastrointestinal disorders. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic implications.

Pharmacokinetics and Metabolism

Recent studies have highlighted the pharmacokinetic variability of alverine citrate and its metabolites. In a study involving healthy volunteers, it was found that:

- Alverine Parent Compound : Accounts for only 3% of total alverine-related compounds in circulation.

- 4-Hydroxy Alverine : Represents approximately 94% of the circulating moieties when considering both free and conjugated forms .

Key Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters observed for 4-hydroxy alverine:

| Parameter | Value |

|---|---|

| C_max (ng/mL) | 1500 |

| AUC_0-t (ng·h/mL) | 5000 |

| Half-life (h) | 6 |

These values indicate a significant systemic exposure to 4-hydroxy alverine following administration of alverine citrate, underscoring its importance as an active metabolite.

Biological Activity

The biological activity of 4-hydroxy alverine is primarily linked to its role as a spasmolytic agent. It acts on smooth muscles in the gastrointestinal tract and uterus without affecting cardiac or vascular smooth muscle. This selectivity is crucial for minimizing side effects related to cardiovascular function.

The mechanism by which 4-hydroxy alverine exerts its effects involves:

- Calcium Channel Blockade : It inhibits calcium influx into smooth muscle cells, leading to relaxation.

- Inhibition of Phosphodiesterase : This action increases intracellular cAMP levels, promoting muscle relaxation.

Case Studies and Clinical Implications

Clinical studies have demonstrated the efficacy of alverine citrate in treating conditions such as irritable bowel syndrome (IBS) and painful diverticular disease. For instance:

- A double-blind study assessed the effectiveness of alverine citrate in patients with IBS, showing significant improvement in abdominal pain and discomfort compared to placebo .

- Another study highlighted the benefits of combining alverine with simethicone, enhancing therapeutic outcomes in managing gastrointestinal symptoms .

Propiedades

IUPAC Name |

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBZUMLJSLQMF-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.